5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of quinoline sulfonamides This compound is known for its significant biological activities, particularly in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of aniline derivatives with cyclohexanedione derivatives, followed by sulfonylation and cyclization reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities.
Scientific Research Applications
5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE has been extensively studied for its applications in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets, such as tubulin. By binding to tubulin, it inhibits its polymerization, thereby disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one Derivatives: These compounds share a similar quinoline structure and have been studied for their biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, these compounds have a similar quinoline backbone.
Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and have been explored for their pharmacological properties.
Uniqueness
5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its specific sulfonyl and indole substituents, which contribute to its distinct biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research.
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-methyl-3H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-19-16-9-8-15(11-14(16)12-18(19)21)24(22,23)20-10-4-6-13-5-2-3-7-17(13)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMYZTAJYOTFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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